s-Glycerylcysteine

Description

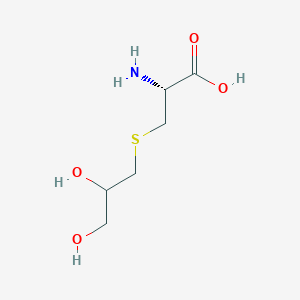

s-Glycerylcysteine is a lipid-modified cysteine derivative critical in bacterial lipoprotein biosynthesis. It consists of a cysteine residue covalently linked to a glyceryl group via a thioether bond, with additional O-ester-linked and amide-linked acyl chains (typically palmitate or stearate) . This structure is essential for anchoring lipoproteins to bacterial membranes and modulating host-pathogen interactions. For example, in Spiroplasma melliferum, spiralin—a major lipoprotein—contains this compound and activates Toll-like receptor 2 (TLR2) by engaging its hydrophobic cavity with the glyceryl moiety and acyl chains .

Key structural features:

- Thioether bond: Connects cysteine to the glyceryl group.

- Triacylation: Two O-ester-linked and one amide-linked fatty acid chains (e.g., spiralin in gram-negative bacteria) .

- Role in TLR signaling: The glyceryl group and acyl chains mediate interactions with TLR2/1 heterodimers, triggering innate immune responses .

Properties

Molecular Formula |

C6H13NO4S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |

InChI |

InChI=1S/C6H13NO4S/c7-5(6(10)11)3-12-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)/t4?,5-/m0/s1 |

InChI Key |

GPWYBXDQHZIBPR-AKGZTFGVSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SCC(CO)O |

Canonical SMILES |

C(C(CSCC(C(=O)O)N)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

s-Glycerylcysteine vs. S-Methylcysteine

This compound vs. S-Allyl-L-Cysteine

This compound vs. N-Acetylcysteine (NAC)

Other Related Compounds

- S-Sulfocysteine : Contains a sulfonate group (-SO₃H) on sulfur; implicated in redox signaling and sulfur metabolism .

- Carbocysteine Lysine : Combines carboxymethylated cysteine with lysine; used as a mucolytic agent .

Structural and Functional Insights

- Acylation Specificity : this compound’s triacylation is distinct from diacylated lipoproteins (e.g., in Acholeplasma laidlawii), which lack the amide-linked chain and activate TLR2/6 instead of TLR2/1 .

- Thioether vs. Thiol Modifications : Unlike S-methyl or S-allyl derivatives, this compound’s thioether bond is critical for membrane integration and immune recognition .

- Therapeutic Potential: While NAC and S-Allyl-L-Cysteine are used clinically, this compound’s role is primarily in microbiology and immunology, highlighting its niche as a PAMP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.